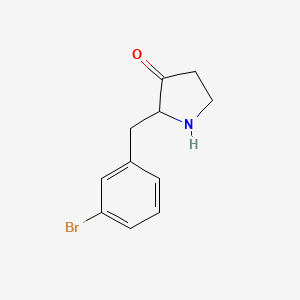

2-(3-Bromobenzyl)-3-pyrrolidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

2-[(3-bromophenyl)methyl]pyrrolidin-3-one |

InChI |

InChI=1S/C11H12BrNO/c12-9-3-1-2-8(6-9)7-10-11(14)4-5-13-10/h1-3,6,10,13H,4-5,7H2 |

InChI Key |

GEXLXKCGHOCYBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1=O)CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 3 Bromobenzyl 3 Pyrrolidinone

Approaches to Pyrrolidinone Ring Construction

The synthesis of the pyrrolidinone scaffold, a key structural motif in many biologically active compounds, can be achieved through several elegant and efficient methods. These include stereoselective syntheses, multi-component reactions, and various cyclization strategies.

Stereoselective Synthesis of Pyrrolidinone Systems

The controlled generation of stereocenters in the pyrrolidinone ring is crucial for developing chiral molecules. Asymmetric synthesis approaches are paramount in achieving high enantioselectivity.

Recent advancements have focused on the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. nih.govacs.org One such method involves a mild, one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, which yields densely functionalized pyrrolidinone products with an all-carbon quaternary stereocenter. nih.govacs.org This process is noted for its operational simplicity and high diastereoselectivity. nih.govacs.org

Furthermore, biocatalytic methods have emerged as a powerful tool for the stereoselective synthesis of pyrrolidine-2,3-diones. rsc.org Laccase from Myceliophthora thermophila can catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form new all-carbon quaternary stereocenters with moderate to good yields. rsc.org

Table 1: Comparison of Stereoselective Synthesis Methods for Pyrrolidinones

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Three-component cyclization/allylation and Claisen rearrangement | Forms quaternary stereocenters. | High diastereoselectivity, operational simplicity. | nih.govacs.org |

| Biocatalytic oxidation and 1,4-addition | Uses laccase catalyst, forms quaternary stereocenters. | Mild conditions, good yields. | rsc.org |

| N-tert-butanesulfinylimine mediated 1,3-dipolar cycloaddition | Generates up to four stereogenic centers. | High regio- and diastereoselectivity. | ua.esacs.org |

Multi-Component Reaction Protocols for Pyrrolidinone Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyrrolidinones from simple starting materials in a single step. nih.govtandfonline.com

The Ugi four-component reaction (U-4CR) is a prominent MCR used in the synthesis of N-substituted pyrrolidinones. nih.govnih.gov This reaction involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. nih.gov Solid-phase synthesis utilizing the Ugi reaction has been successfully employed to generate libraries of N-substituted pyrrolidinone derivatives. nih.govnih.gov

Passerini-type reactions, another class of MCRs, have also been adapted for pyrrolidinone synthesis. semanticscholar.orgresearchgate.net Enols, such as electron-poor pyrrolidinodiones, can act as the acid component in these reactions, reacting with aldehydes, amines, and isocyanides to produce enaminic four-component adducts. semanticscholar.orgresearchgate.net Careful control of the reaction conditions allows for the selective formation of either Passerini-type or pseudo-enol-Ugi-type products. semanticscholar.orgresearchgate.net

Ultrasound irradiation has been shown to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones, offering advantages such as clean reaction profiles, excellent yields, and short reaction times. rsc.org

Cyclization Reactions in Pyrrolidinone Synthesis

Cyclization reactions are fundamental to the formation of the pyrrolidinone ring. Various strategies, including reductive amination and transition metal-catalyzed cyclizations, have been developed.

Reductive amination/cyclization of levulinic acid using phenylsilane (B129415) can selectively produce pyrrolidones. rsc.org The choice of catalyst is critical, with AlCl3 favoring the formation of pyrrolidones at room temperature. rsc.org Another approach involves the iridium-catalyzed reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov This method is notable for its potential for scale-up and use of water as a solvent. nih.gov

Lewis acid-promoted cyclization of N-sulfonyl vinylogous carbamates and amides provides a three-step sequence to construct 2,3-disubstituted pyrroles, which are precursors to pyrrolidinones. nih.gov This modular route allows for variability at multiple positions of the pyrrole (B145914) ring. nih.gov Furthermore, iridium-catalyzed reductive generation of azomethine ylides followed by [3 + 2] dipolar cycloaddition reactions offers a general and highly selective method for synthesizing structurally complex pyrrolidines. nih.gov

Introduction of the 3-Bromobenzyl Moiety

Once the pyrrolidinone ring is formed, the next crucial step is the introduction of the 3-bromobenzyl group at the desired position. This is typically achieved through alkylation or acylation strategies.

Alkylation Strategies for Bromobenzyl Incorporation

Direct alkylation of a pre-formed pyrrolidinone is a common method for introducing the 3-bromobenzyl group. A patent describes the synthesis of (R)-(1'-benzyl-3-bromo-[1,3']bipyrrolidinyl-2-one) through the reaction of a pyrrolidinone derivative with a brominating agent, followed by subsequent reactions. google.com While direct alkylation of amines with alkyl halides can be difficult to control, reductive amination provides a more reliable alternative to avoid multiple alkylations. masterorganicchemistry.com

Acylation Pathways Leading to Related Benzoyl Derivatives

Acylation provides an alternative route to introduce the bromobenzyl moiety, often in the form of a benzoyl group which can be subsequently reduced. 3-Bromobenzoyl chloride is a key reagent in this approach, acting as an acylating agent. sigmaaldrich.com It can be used in the synthesis of various derivatives, including those with potential biological activity. sigmaaldrich.com

The acylation of pyrrolidine-2,4-diones at the C-3 position with acid chlorides, including arenecarboxylic acid chlorides, can be achieved in the presence of a Lewis acid like boron trifluoride-diethyl ether. rsc.org This method leads to the formation of 3-acyltetramic acids. rsc.org In a different context, the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] rsc.orgnih.govoxazine-1,6,7-trione with benzylamine (B48309) yields a (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. researchgate.net

Table 2: Reagents for Introduction of the 3-Bromobenzyl Moiety

| Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 3-Bromobenzyl bromide | Alkylation | Directly introduces the 3-bromobenzyl group. | google.com |

| 3-Bromobenzoyl chloride | Acylation | Introduces the 3-bromobenzoyl group, which may require further reduction. Used in the synthesis of various derivatives. | sigmaaldrich.com |

Advanced Synthetic Transformations and Derivatizations of 2-(3-Bromobenzyl)-3-pyrrolidinone

The synthesis of the core structure of this compound can be approached through various established and emerging catalytic methodologies. These methods offer efficient and selective routes to substituted pyrrolidinone rings.

Catalytic Methodologies in Pyrrolidinone Synthesis

The construction of the pyrrolidinone ring is a key step in the synthesis of this compound. Modern organic synthesis offers several catalytic approaches to achieve this, with palladium-catalyzed reactions being particularly prominent.

One of the most powerful techniques for forming carbon-carbon bonds is the palladium-catalyzed cross-coupling reaction. While direct synthesis of 2-substituted-3-pyrrolidinones can be challenging, the synthesis of closely related 3-substituted pyrrolidines via palladium-catalyzed hydroarylation of pyrrolines has been reported. acs.orgrsc.orgresearchgate.net This method involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline, catalyzed by a palladium complex. This approach could be adapted to precursors of 3-pyrrolidinones.

Another relevant catalytic strategy is the C-H activation/arylation of the pyrrolidine (B122466) ring. Research has shown that N-benzylpyrrolidine can undergo direct arylation at the C-2 position in the presence of a ruthenium catalyst, although this was reported in the absence of a directing group. nih.gov More controlled and selective functionalization can be achieved using directing groups. For instance, a palladium-catalyzed C-H arylation of pyrrolidine-3-carboxylic acid derivatives has been demonstrated to achieve C(4) arylation with high regio- and stereoselectivity using an aminoquinoline directing group. acs.org This highlights the potential to introduce aryl substituents onto a pre-formed pyrrolidinone ring system with high precision.

Furthermore, multicomponent reactions offer an efficient pathway to construct complex heterocyclic scaffolds like pyrrolidinones. For example, the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones has been achieved through a three-component reaction of aromatic aldehydes, amines, and sodium diethyl oxalacetate, catalyzed by citric acid. nih.gov Such strategies could potentially be adapted for the synthesis of this compound by selecting the appropriate starting materials, such as 3-bromobenzylamine.

The table below summarizes key findings for catalytic methodologies applicable to the synthesis of substituted pyrrolidinones.

| Catalyst/Method | Substrates | Product Type | Key Findings | Reference(s) |

| Palladium-catalyzed hydroarylation | N-alkyl pyrrolines, Aryl halides | 3-Aryl pyrrolidines | Broad substrate scope, delivering drug-like molecules from readily available precursors. | acs.orgrsc.orgresearchgate.net |

| Ruthenium-catalyzed C-H arylation | N-benzylpyrrolidine, Aryl halides | 2-Aryl-N-benzylpyrrolidine | Direct and selective arylation of sp3 C-H bonds in the absence of a directing group. | nih.gov |

| Palladium-catalyzed C-H arylation | Pyrrolidine-3-carboxylic acid derivatives, Aryl iodides | cis-3,4-disubstituted pyrrolidines | High regio- and stereoselectivity using an aminoquinoline directing group at C(3). | acs.org |

| Citric acid-catalyzed multicomponent reaction | Aromatic aldehydes, Amines, Sodium diethyl oxalacetate | Polysubstituted 3-hydroxy-3-pyrroline-2-ones | Efficient synthesis of complex pyrrolinones from simple starting materials. | nih.gov |

Functionalization of Pre-formed Pyrrolidinone Rings

Once the this compound core is assembled, further structural diversity can be achieved through advanced synthetic transformations and derivatizations. These reactions can target either the pyrrolidinone ring itself or the pendant 3-bromobenzyl group.

A key strategy for modifying the pyrrolidinone ring is through C-H functionalization. As previously mentioned, the use of directing groups can enable highly selective reactions. A notable example is the palladium-catalyzed C(sp³)–H arylation of pyrrolidines bearing a C(3) directing group, which selectively furnishes cis-3,4-disubstituted products. acs.org This methodology could be applied to a precursor of this compound to introduce a variety of aryl groups at the C-4 position of the pyrrolidinone ring, significantly expanding the chemical space around this scaffold. The directing group can subsequently be removed to yield the functionalized pyrrolidinone.

The transformation of the ketone group at the 3-position of the pyrrolidinone ring is another avenue for derivatization. For instance, the synthesis of pyrrolidine-2,3-diones has been reported from related heterocyclic precursors. researchgate.netnih.gov These diones can serve as versatile intermediates for further reactions. A one-pot three-component reaction has been utilized to prepare a library of pyrrolidine-2,3-dione (B1313883) derivatives, demonstrating the feasibility of modifying the core structure to introduce additional functional groups. nih.gov

The following table outlines selected research findings on the functionalization of pre-formed pyrrolidinone rings and related structures.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Key Findings | Reference(s) |

| Pd-catalyzed C(4)-H Arylation | N-Boc-pyrrolidine-3-carboxylic acid AQ amide | Pd(OAc)₂, Aryl iodide, K₂CO₃ | cis-N-Boc-4-aryl-pyrrolidine-3-carboxylic acid AQ amide | Excellent regio- and stereoselectivity for the synthesis of cis-3,4-disubstituted pyrrolidines. | acs.org |

| Synthesis of Pyrrolidine-2,3-diones | 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] nih.govresearchgate.netoxazine-1,6,7-trione | Benzylamine | (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione | Reaction with amines leads to complex pyrrolidine-2,3-dione structures. | researchgate.net |

| One-pot three-component synthesis of Pyrrolidine-2,3-diones | Amine, Aldehyde, p-Bromophenyl pyruvate | Acetic acid | Substituted pyrrolidine-2,3-diones | Efficient protocol for generating a library of pyrrolidine-2,3-dione derivatives. | nih.gov |

Chemical Reactivity and Transformations of 2 3 Bromobenzyl 3 Pyrrolidinone Derivatives

Reactivity of the Aryl Bromide Moiety: Nucleophilic and Electrophilic Substitutions

The 3-bromobenzyl group is a key feature that imparts significant synthetic versatility to the molecule. The carbon-bromine bond on the aromatic ring is a prime site for various substitution reactions, most notably transition-metal-catalyzed cross-coupling reactions, which are a form of nucleophilic substitution on an sp² carbon.

Nucleophilic Substitutions: The aryl bromide is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) reactions, which typically require strong electron-withdrawing groups ortho or para to the leaving group. However, it is an excellent substrate for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. For instance, organolithium-based cross-coupling reactions have emerged as a powerful method for C-C bond formation, proving effective for the direct coupling of various organolithium reagents with aromatic halides. nih.gov Similarly, nucleophilic fluorination can be achieved on related α-carbonyl benzyl (B1604629) bromides using reagents like Et₃N·3HF, sometimes in combination with silver fluoride (B91410) (AgF) to enhance reactivity through both SN1 and SN2 pathways. nih.gov

Electrophilic Substitutions: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution, although the presence of the deactivating bromo group and the alkyl substituent influences the position of the incoming electrophile. The bromine atom is an ortho-, para-director, while the benzyl group is also weakly activating and ortho-, para-directing. The interplay of these directing effects would likely lead to complex product mixtures, making selective electrophilic substitution on this moiety challenging without further modification.

Reactivity of the Pyrrolidinone Carbonyl Group: Reductions and Condensations

The carbonyl group of the lactam is a central feature of the pyrrolidinone ring and exhibits reactivity characteristic of amides.

Reductions: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. For example, the carbonyl group of the parent 2-pyrrolidinone (B116388) can be hydrogenated to yield pyrrolidine (B122466) in the presence of a cobalt catalyst at high temperatures. chemicalbook.com This transformation converts the 2-(3-bromobenzyl)-3-pyrrolidinone into the corresponding 2-(3-bromobenzyl)pyrrolidine, removing the carbonyl functionality entirely while preserving the rest of the molecular framework.

Condensations: While the amide carbonyl is less electrophilic than a ketone or aldehyde carbonyl, it can still participate in certain condensation reactions. More commonly, the α-carbon to the carbonyl (C4) can be deprotonated under strong basic conditions to form an enolate, which can then act as a nucleophile in aldol- or Claisen-type condensation reactions. Pyrrolidine itself can catalyze reactions between α,β-unsaturated carbonyl compounds and other substrates, proceeding through Michael addition or 1,2-addition pathways. nih.govacs.org This highlights the potential for base-catalyzed self-condensation or reaction with other electrophiles at the α-position of the pyrrolidinone ring.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction | LiAlH₄ or other strong hydrides | 2-(3-Bromobenzyl)pyrrolidine | chemicalbook.com |

| Catalytic Hydrogenation | Cobalt catalyst, high temperature | 2-(3-Bromobenzyl)pyrrolidine | chemicalbook.com |

| Enolate Formation (at α-carbon) | Strong base (e.g., LDA) | α-Substituted pyrrolidinone | nih.gov |

Transformations Involving the Pyrrolidinone Nitrogen and Ring System

The nitrogen atom within the pyrrolidinone ring is a secondary amide, and its reactivity is a key aspect of the molecule's chemistry.

N-H Reactivity: The hydrogen atom on the nitrogen is acidic and can be removed by a base. chemicalbook.com The resulting anion is a potent nucleophile and can readily react with various electrophiles. Common transformations include:

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce an alkyl group on the nitrogen. chemicalbook.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form an N-acyl derivative.

Ring-Opening Reactions: The lactam ring is susceptible to hydrolysis under either strong acidic or strong basic conditions. This reaction cleaves the amide bond, opening the ring to form the corresponding γ-amino acid derivative, 4-amino-5-(3-bromophenyl)pentanoic acid. chemicalbook.com In the presence of a base, 2-pyrrolidinone can also undergo ring-opening polymerization to form polypyrrolidone, also known as nylon 4. chemicalbook.com

| Site of Reactivity | Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-2-(3-bromobenzyl)-3-pyrrolidinone | chemicalbook.com |

| Nitrogen | N-Acylation | Acyl chloride or Anhydride | N-Acyl-2-(3-bromobenzyl)-3-pyrrolidinone | chemicalbook.com |

| Amide Bond | Hydrolysis | Strong acid or base (aq.) | 4-Amino-5-(3-bromophenyl)pentanoic acid | chemicalbook.com |

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The presence of multiple, orthogonally reactive functional groups makes this compound an exceptionally versatile building block for constructing complex organic molecules. nih.gov Chemists can selectively functionalize one part of the molecule while leaving the others intact for subsequent transformations.

For example, a synthetic sequence could begin with a Suzuki or Sonogashira coupling at the aryl bromide position to introduce a new carbon-based substituent. Following this, the pyrrolidinone nitrogen could be alkylated or acylated. Finally, the carbonyl group could be reduced to yield a complex substituted pyrrolidine. This step-wise functionalization allows for the systematic construction of diverse molecular libraries. The pyrrolidine scaffold itself is considered a "privileged" structure in medicinal chemistry, as it can mimic peptide bonds and improve the pharmacokinetic properties of drug candidates. nih.gov The ability to use this compound as a starting point for tandem reactions, such as a nucleophilic benzylation followed by an intramolecular C-N cross-coupling, further underscores its utility in synthesizing complex spirocyclic systems. rsc.org

Coupling Reactions Utilizing the 3-Bromobenzyl Substructure

The most powerful and widely used transformations involving the 3-bromobenzyl moiety are transition-metal-catalyzed cross-coupling reactions. The aryl bromide serves as an excellent electrophilic partner for a wide range of nucleophiles.

Suzuki Coupling: Reaction with boronic acids or esters, catalyzed by a palladium complex, to form a new C-C bond, yielding a biphenyl (B1667301) derivative.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkyne substituent. nih.gov This is demonstrated in the synthesis of related compounds where an aryl bromide is coupled with an alkyne, followed by deprotection. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form a new C-N bond, leading to substituted aniline (B41778) derivatives.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Cyantion: Reaction with cyanide sources (e.g., Zn(CN)₂) under palladium catalysis to introduce a nitrile group.

These reactions are highly valued for their reliability, functional group tolerance, and the mild conditions under which they often proceed. They allow the 3-bromo substituent to be converted into a vast array of other functional groups, making the this compound scaffold a key intermediate for targeted synthesis. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) / C(sp²)-C(sp²) | nih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | nih.gov |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) | nih.gov |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand (e.g., BINAP), Base | C(sp²)-N | rsc.org |

| Stille | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) | nih.gov |

Mechanistic Investigations of Reactions Involving 2 3 Bromobenzyl 3 Pyrrolidinone

Computational Studies on Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for investigating the mechanisms of reactions involving pyrrolidinone scaffolds. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are frequently used to model reaction pathways, locate transition states, and calculate their corresponding activation energies. nih.govmdpi.com This theoretical approach provides valuable insights into the feasibility of different reaction channels and the factors that control selectivity.

For instance, in the context of [3+2] cycloaddition reactions to form isoxazoline (B3343090) derivatives, computational studies have been instrumental in predicting regioselectivity. nih.govmdpi.com These studies have shown that while thermodynamic factors might allow for the formation of multiple stable products, the kinetic parameters, specifically the activation energies of the transition states, dictate the observed regioselectivity. nih.govmdpi.com It has been found that steric effects, rather than local electronic interactions, can be the determining factor in directing the reaction towards a specific regioisomer. nih.govmdpi.com

Furthermore, computational workflows are being developed to explore the potential for creating novel derivatives from existing biosynthetic pathways. nih.gov These methods can screen the biochemical vicinity of a known pathway and identify potential target molecules that could be synthesized by modifying pathway intermediates. nih.gov By predicting reaction feasibility and identifying potential enzymes, these computational tools can significantly accelerate the discovery and production of new compounds. nih.gov

In the study of pyrrolidine (B122466) pyrolysis, high-level potential energy surfaces of unimolecular reactions have been explored to understand the decomposition channels. researchgate.net These computational models help in identifying the most favorable reaction pathways and the stability of various intermediates, which can be validated by experimental results. researchgate.net

The following table summarizes key findings from computational studies on related pyrrolidinone reaction mechanisms:

| Reaction Type | Key Computational Finding | Reference |

| [3+2] Cycloaddition | Regioselectivity is kinetically controlled, with steric effects being dominant. | nih.govmdpi.com |

| Biosynthetic Pathway Expansion | Computational screening can identify feasible derivative compounds and suggest enzymes for their synthesis. | nih.gov |

| Pyrrolidine Pyrolysis | Unimolecular reaction pathways and intermediate stabilities can be predicted and validated experimentally. | researchgate.net |

Kinetic and Thermodynamic Analysis of Reaction Mechanisms

The interplay between kinetic and thermodynamic control is a fundamental concept in understanding reaction outcomes. masterorganicchemistry.com In reactions where multiple products can be formed, the reaction conditions, particularly temperature, can determine whether the product distribution is governed by the relative rates of formation (kinetic control) or the relative stabilities of the products (thermodynamic control). masterorganicchemistry.com

A classic example is the addition of an acid to a conjugated diene, which can yield both 1,2- and 1,4-addition products. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster, which is typically the one with the lower energy transition state. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium, favoring the most thermodynamically stable product. masterorganicchemistry.com

In the context of pyrrolidinone chemistry, similar principles apply. For example, in elimination reactions involving substituted pyrrolidinones, the choice of base and solvent can influence the ratio of isomeric products. researchgate.net Under certain conditions, a larger proportion of the thermodynamically more stable isomer can be obtained. researchgate.net

Kinetic studies are also crucial for understanding the efficiency of catalytic processes. For instance, in the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones, the reaction rate and yield can be influenced by the concentration of reactants and the nature of the catalyst. nih.gov Quantum chemistry calculations can complement experimental kinetic data by providing rate constants for specific reaction steps, such as radical scavenging by pyrrolinone derivatives. nih.gov

The table below illustrates the principles of kinetic and thermodynamic control:

| Control Type | Determining Factor | Favored Product | Typical Conditions |

| Kinetic | Rate of reaction (lower activation energy) | The product that is formed faster. | Low temperature, short reaction time. |

| Thermodynamic | Stability of the product (lower Gibbs free energy) | The most stable product. | High temperature, long reaction time (allowing for equilibrium). |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their identification is critical for confirming a proposed reaction mechanism. Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to characterize these species. ekb.egresearchgate.net

In some cases, intermediates can be trapped or isolated. For example, in the synthesis of pyrrolidine-2,3-diones, a (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione intermediate has been successfully isolated and fully characterized. researchgate.net Similarly, in the synthesis of 2-benzylidene-3-pyrrolines, the crude intermediate products are often used in the next step without purification, but their formation is inferred from the structure of the final product. researchgate.net

Computational studies can also play a significant role in predicting the structure and stability of intermediates. nih.gov While attempts to locate certain hypothetical zwitterionic intermediates in [3+2] cycloaddition reactions have been unsuccessful computationally, these studies still provide valuable information about the nature of the transition state, indicating a polar, one-step mechanism. nih.govmdpi.com

In the Wittig reaction of 4-cyano-pyrrolidin-3-ones, unstable olefination products are formed as intermediates, which then undergo aerobic oxidation to yield the final α,β-unsaturated compounds. ekb.eg The formation of these intermediates is supported by ¹H NMR data showing characteristic signals for the trisubstituted alkene. ekb.eg

The following table provides examples of identified or proposed intermediates in reactions involving pyrrolidinone-related structures:

| Reaction | Intermediate Species | Method of Identification/Characterization |

| Synthesis of pyrrolidine-2,3-diones | (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione | Isolation and full characterization. researchgate.net |

| Wittig reaction of 4-cyano-pyrrolidin-3-ones | Unstable olefination products | ¹H NMR spectroscopy. ekb.eg |

| [3+2] Cycloaddition | Zwitterionic intermediates (hypothetical) | Computational studies (unsuccessful in locating). nih.govmdpi.com |

| Synthesis of 2-benzylidene-3-pyrrolines | Crude reaction products from initial steps | Used directly in subsequent steps; structure inferred from final product. researchgate.net |

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions, including the choice of solvent, temperature, catalyst, and reagents, can have a profound impact on the mechanistic pathway and, consequently, the outcome of a reaction. researchgate.netnih.gov

In the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, the reaction conditions are optimized to achieve the best yields. nih.gov The initial step involves an acid-catalyzed condensation, and the choice of catalyst and solvent can affect the reaction rate and equilibrium. nih.gov For example, using citric acid as a catalyst in absolute ethanol (B145695) at room temperature has been shown to be effective. nih.gov

The solvent can also influence the polarity and asynchronicity of transition states in cycloaddition reactions. mdpi.com More polar solvents can reduce the energy barrier of the kinetically favored pathway, thereby increasing the reaction rate. mdpi.com

In elimination reactions of substituted pyrrolidinones, the base and solvent system can determine the product ratio. researchgate.net For instance, using lithium chloride in dimethylformamide (DMF) can lead to a different isomeric ratio compared to using triethylamine (B128534) in acetonitrile. researchgate.net This highlights the role of the reaction environment in steering the reaction towards either kinetic or thermodynamic products.

The presence or absence of a catalyst, or the type of catalyst used, can open up entirely new reaction pathways. For example, rhodium(III)-catalyzed C-H activation has been utilized for the ortho-alkenylation of 2-aryl-2,3-dihydrophthalazine-1,4-diones, followed by an intramolecular aza-Michael-type addition to form spiro compounds. researchgate.net

The following table summarizes the influence of various reaction conditions on mechanistic pathways:

| Reaction Condition | Effect on Mechanism | Example |

| Solvent | Can influence transition state polarity and energy, affecting reaction rates and selectivity. mdpi.com | The use of polar solvents can lower the activation energy barrier in cycloaddition reactions. mdpi.com |

| Temperature | Can determine whether a reaction is under kinetic or thermodynamic control. masterorganicchemistry.com | Higher temperatures can favor the formation of the more stable thermodynamic product. masterorganicchemistry.com |

| Catalyst | Can enable new reaction pathways and influence selectivity. nih.gov | Citric acid catalyzes the condensation step in the synthesis of 3-hydroxy-3-pyrroline-2-ones. nih.gov |

| Reagents | The choice of reagents, such as the base in an elimination reaction, can affect the product distribution. researchgate.net | Different bases (e.g., LiCl vs. Et₃N) can lead to different isomer ratios in elimination reactions. researchgate.net |

Spectroscopic Characterization in the Structural Elucidation of 2 3 Bromobenzyl 3 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. utdallas.edu For 2-(3-Bromobenzyl)-3-pyrrolidinone, both ¹H and ¹³C NMR spectra offer detailed insights into its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a typical spectrum of this compound, distinct signals corresponding to the protons of the pyrrolidinone ring and the 3-bromobenzyl group are expected. The aromatic protons of the bromobenzyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the pyrrolidinone ring and the benzylic methylene (B1212753) protons would resonate in the upfield region. The integration of these signals reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) provide information about adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the lactam, the carbons of the pyrrolidinone ring, the carbons of the aromatic ring, and the benzylic methylene carbon. The chemical shifts of the aromatic carbons are influenced by the bromine substituent. For instance, the carbon atom directly bonded to the bromine would exhibit a characteristic chemical shift.

A detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), allows for the unambiguous assignment of each proton and carbon in the molecule, confirming the presence of both the 3-bromobenzyl and 3-pyrrolidinone (B1296849) moieties and their connectivity.

Table 1: Representative ¹H NMR Data for Pyrrolidinone and Benzyl (B1604629) Moieties

| Functional Group | Proton | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrolidinone | -CH₂-C=O | 2.0 - 2.5 |

| -CH₂-N- | 3.2 - 3.6 | |

| -CH-N- | 3.5 - 4.0 | |

| Benzyl | Ar-H | 7.0 - 8.0 |

| -CH₂-Ar | 4.5 - 5.0 |

Note: These are general ranges and can vary based on the specific molecular environment and solvent.

Table 2: Representative ¹³C NMR Data for Pyrrolidinone and Benzyl Moieties

| Functional Group | Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrolidinone | C=O | 170 - 180 |

| -CH₂-C=O | 30 - 40 | |

| -CH₂-N- | 40 - 50 | |

| -CH-N- | 50 - 60 | |

| Benzyl | Aromatic C | 120 - 140 |

| C-Br | 115 - 125 | |

| -CH₂-Ar | 40 - 50 |

Note: These are general ranges and can vary based on the specific molecular environment and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. utdallas.edu The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam (a cyclic amide) in the pyrrolidinone ring, typically appearing in the range of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibration of the secondary amine within the pyrrolidinone ring, which usually appears as a broad band around 3200-3400 cm⁻¹. The presence of the aromatic ring from the 3-bromobenzyl group would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Lactam C=O | Stretch | 1650 - 1700 |

| N-H (in lactam) | Stretch | 3200 - 3400 (broad) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. utdallas.edu For this compound, the UV-Vis spectrum is primarily influenced by the electronic system of the 3-bromobenzyl group. The pyrrolidinone moiety itself does not have significant absorption in the typical UV-Vis range (200-800 nm).

The aromatic ring of the bromobenzyl group contains π electrons that can be excited to higher energy levels upon absorption of UV radiation. This typically results in one or more absorption bands in the UV region. The primary absorption band, often referred to as the π → π* transition, is expected to appear around 260-280 nm. The presence of the bromine atom, a halogen substituent, can cause a slight red shift (bathochromic shift) of this absorption maximum (λmax) compared to unsubstituted benzene (B151609). The carbonyl group of the pyrrolidinone might exhibit a weak n → π* transition at a longer wavelength, but this is often obscured by the stronger aromatic absorptions.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

The analysis would reveal the exact geometry of the pyrrolidinone ring, including whether it adopts an envelope or twisted conformation. It would also determine the precise bond lengths of the C=O and C-N bonds in the lactam, as well as the C-Br bond in the aromatic ring. Furthermore, the analysis would elucidate the relative orientation of the 3-bromobenzyl group with respect to the pyrrolidinone ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group of the lactam and potential halogen bonding involving the bromine atom, which stabilize the crystal packing, can also be identified. mkuniversity.ac.in

Table 4: Potential Crystallographic Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Key Bond Lengths (Å) | e.g., C=O, C-N, C-Br |

| Key Bond Angles (°) | e.g., C-N-C, O=C-N |

Note: These are examples and the actual values would be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. utdallas.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of approximately equal intensity.

The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the bond between the pyrrolidinone ring and the benzyl group. This would lead to the formation of a prominent fragment ion corresponding to the 3-bromobenzyl cation. Other fragments arising from the loss of small molecules like CO or from cleavages within the pyrrolidinone ring would also be observed. Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the isotopic pattern of bromine |

| [C₇H₆Br]⁺ | Fragment corresponding to the 3-bromobenzyl cation |

| Fragments from pyrrolidinone ring | Ions resulting from the cleavage of the lactam ring |

Note: The relative intensities of these ions would depend on the ionization method and energy.

Theoretical and Computational Chemistry Studies of 2 3 Bromobenzyl 3 Pyrrolidinone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govuwa.edu.au DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. mdpi.com This approach allows for the calculation of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net For 2-(3-Bromobenzyl)-3-pyrrolidinone, methods like the hybrid B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly employed to model its properties accurately. nih.govepstem.net

Molecular Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy structure of the molecule. epstem.netmdpi.com This involves calculating the forces on each atom and adjusting their positions until a stable conformation on the potential energy surface is found. researchgate.net For a flexible molecule like this compound, which contains a pyrrolidinone ring and a rotatable benzyl (B1604629) group, multiple low-energy conformations may exist.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level)

| Parameter | Atoms Involved | Bond Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.225 |

| Bond Length | N-C (amide) | 1.360 |

| Bond Length | C-Br | 1.910 |

| Bond Length | C-C (benzyl-pyrrolidinone) | 1.535 |

| Bond Angle | O=C-N | 125.5 |

| Bond Angle | C-C-Br (aromatic) | 119.8 |

| Dihedral Angle | C(ring)-C(ring)-C(benzyl)-C(aromatic) | -75.2 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov Analysis of the spatial distribution of these orbitals in this compound would likely show the HOMO localized on the electron-rich regions, such as the bromophenyl ring and the lone pair of the nitrogen atom, while the LUMO might be distributed over the carbonyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Note: The following data is hypothetical, representing typical values obtained from DFT calculations for similar organic molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.45 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map is plotted on the molecular surface, using a color scale to represent different potential values. researchgate.netchemrxiv.org

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and represent likely sites for electrophilic attack. In this compound, these would be expected around the carbonyl oxygen and the bromine atom due to their high electronegativity and lone pairs of electrons. researchgate.net Regions with a positive electrostatic potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. researchgate.net These would likely be found around the hydrogen atoms, particularly the one attached to the nitrogen in the pyrrolidinone ring. Intermediate potential regions are usually colored green. The MEP map provides a clear, intuitive picture of the molecule's reactive sites. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. materialsciencejournal.orgwisc.edu This method provides a quantitative description of bonding and intramolecular interactions. joaquinbarroso.com

A key feature of NBO analysis is the examination of charge delocalization through hyperconjugative interactions, which are quantified using second-order perturbation theory. materialsciencejournal.org These interactions involve the donation of electron density from an occupied Lewis-type NBO (a donor) to an unoccupied non-Lewis-type NBO (an acceptor). researchgate.net For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O), which stabilizes the amide linkage. Similarly, interactions between the π orbitals of the benzene (B151609) ring and adjacent σ* orbitals can be analyzed to understand the electronic communication within the molecule.

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Note: The following data is hypothetical and illustrates the kind of intramolecular interactions identified by NBO analysis. E(2) represents the stabilization energy.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C=O) | 55.80 |

| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | 20.15 |

| n(O) | σ(N-Ccarbonyl) | 15.50 |

| σ(C-H) | σ(N-C) | 4.75 |

Quantum Chemical Calculations for Energetic Parameters and Electronic Properties

Table 4: Illustrative Energetic and Electronic Properties of this compound

Note: The following data is hypothetical and represents typical outputs from quantum chemical calculations.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -3150.78 |

| Dipole Moment (Debye) | 3.85 |

| Polarizability (a.u.) | 185.4 |

Global and Local Reactivity Indices Derived from Quantum Chemical Parameters

Key global indices include:

Chemical Potential (μ): Related to the escaping tendency of electrons. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is approximated as η ≈ (ELUMO - EHOMO) / 2. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). scispace.com

Local reactivity indices, such as Fukui functions, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, complementing the qualitative picture provided by MEP maps. researchgate.net

Table 5: Illustrative Global Reactivity Indices for this compound (in eV)

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2.

| Reactivity Index | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.825 |

| Chemical Hardness (η) | 2.625 |

| Global Electrophilicity (ω) | 2.788 |

| Chemical Softness (S) | 0.381 |

Advanced Research Applications of the 2 3 Bromobenzyl 3 Pyrrolidinone Scaffold

Innovations in Medicinal Chemistry: Design and Development of Bioactive Molecules

The inherent structural features of the pyrrolidine (B122466) ring, such as its basic nitrogen atom and potential for stereoisomerism, make it a privileged scaffold in drug discovery. nih.govpharmablock.com The introduction of a 3-bromobenzyl substituent at the 2-position of the 3-pyrrolidinone (B1296849) core adds another layer of complexity and potential for targeted interactions.

Investigation of Structure-Activity Relationships (SAR) for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrrolidine-based compounds, SAR analyses have consistently shown that substituents on the pyrrolidine ring significantly impact their biological effects. nih.gov In the context of 2-(3-Bromobenzyl)-3-pyrrolidinone, the bromine atom on the benzyl (B1604629) ring is a key feature. The position and nature of halogen substituents can dramatically alter a molecule's potency and selectivity. For instance, in other heterocyclic compounds, the presence and position of a bromo substituent can be crucial for activity. nih.gov

SAR studies on related pyrrolidine and pyrrolidinone derivatives have revealed critical insights. For example, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a strong determinant of anticonvulsant activity. nih.gov Similarly, in a class of oxazolidinone antibiotics, larger aromatic substitutions at the C5-acylaminomethyl position were found to be detrimental to antibacterial activity, highlighting the sensitivity of biological targets to steric bulk. kcl.ac.uk For the this compound scaffold, a systematic exploration of the substitution pattern on both the benzyl and pyrrolidinone rings would be essential to delineate the structural requirements for optimal biological efficacy.

Table 1: Representative SAR Findings in Pyrrolidine-based Scaffolds

| Scaffold | Position of Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione | 3-position | Influences anticonvulsant activity | nih.gov |

| Oxazolidinone | C5-acylaminomethyl | Larger aromatic groups decrease antibacterial activity | kcl.ac.uk |

| Pyrrolidine-2,3-dione (B1313883) | N-position and 3-position | Substitutions are critical for PBP3 inhibition | nih.gov |

Targeting Specific Biological Pathways and Receptors (e.g., G-Protein-Coupled Receptors, Enzymes, Penicillin-Binding Proteins)

The versatility of the pyrrolidinone scaffold allows for its adaptation to target a wide array of biological molecules. Pyrrolidine derivatives have been successfully designed to interact with various targets, including enzymes and receptors. frontiersin.org

For instance, derivatives of pyrrolidine-2,3-dione have been identified as novel inhibitors of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis. nih.govnih.gov This discovery opens avenues for developing new non-β-lactam antibiotics to combat multidrug-resistant bacteria. nih.gov The key to their inhibitory activity lies in the specific substitutions on the pyrrolidine-2,3-dione core. nih.govnih.gov

Furthermore, pyrrolidine scaffolds are present in compounds targeting G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. mdpi.com The design of ligands for these receptors often relies on mimicking the structure of endogenous peptides, and the pyrrolidine ring can serve as a rigid scaffold to orient key functional groups for optimal receptor binding. mdpi.com

The this compound scaffold, with its specific substitution pattern, could be rationally designed to target a variety of enzymes and receptors. The bromobenzyl group, for example, could engage in halogen bonding or occupy a hydrophobic pocket within a target's active site, contributing to binding affinity and selectivity.

Table 2: Examples of Biological Targets for Pyrrolidine-based Compounds

| Pyrrolidine Derivative | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Antibacterial | nih.govnih.gov |

| Pyrrolidine-2,5-dione derivatives | GABA transporters, Na+/Ca2+ channels | Anticonvulsant | nih.gov |

| Pyrrolidinone derivatives | Lipoxygenases (LOX) | Anti-inflammatory | nih.gov |

Role of Stereochemistry in Ligand-Target Interactions and Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. The carbon at the 2-position of the this compound scaffold is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). These enantiomers can exhibit significantly different biological activities due to the three-dimensional nature of ligand-receptor interactions. nih.gov

It is well-established that for many classes of drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. kcl.ac.uk For example, in the oxazolidinone class of antibiotics, the (S)-configuration at the C5 position is essential for antibacterial activity. kcl.ac.uk

Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound are crucial. This would allow for a detailed understanding of the stereochemical requirements for its interaction with biological targets and would be a critical step in the development of a potent and selective therapeutic agent. The differential activity of the enantiomers would provide strong evidence for a specific, high-affinity binding interaction with a biological target.

Exploration of Potential in Materials Science and Polymer Chemistry

While the primary focus of research on pyrrolidinone scaffolds has been in medicinal chemistry, their unique chemical properties also suggest potential applications in materials science and polymer chemistry. The lactam functionality in the 3-pyrrolidinone ring can undergo ring-opening polymerization to form polyamides. The presence of the 3-bromobenzyl substituent could impart unique properties to such polymers.

The bromine atom can serve as a site for further functionalization through various cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of a wide range of chemical moieties. nih.gov This could lead to the development of novel polymers with tailored properties, such as altered solubility, thermal stability, or optical characteristics.

Furthermore, the pyrrolidinone core itself can be a building block for functional materials. For instance, certain heterocyclic compounds are known to exhibit interesting photophysical properties. nih.gov The incorporation of the this compound scaffold into larger conjugated systems could lead to the development of new materials for applications in electronics or as chemical sensors. However, to date, there is limited specific research available on the application of this compound in these fields, representing a promising area for future exploration.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(3-Bromobenzyl)-3-pyrrolidinone, and how can reaction yields be optimized?

Methodological Answer:

- Route 1: Alkylation of 3-pyrrolidinone with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and optimize temperature (60–80°C) to minimize byproducts .

- Route 2: Suzuki-Miyaura coupling of a brominated pyrrolidinone precursor with a boronic acid derivative. Use Pd(PPh₃)₄ as a catalyst and NaHCO₃ as a base in a THF/H₂O solvent system .

- Yield Optimization: Adjust stoichiometry (1.2–1.5 eq. of benzylating agent), employ inert atmosphere (N₂/Ar), and purify via column chromatography (silica gel, gradient elution) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Q3. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential respiratory irritancy .

- Waste Disposal: Collect brominated byproducts in halogenated waste containers. Neutralize acidic/basic residues before disposal .

- Spill Management: Absorb spills with inert material (vermiculite) and avoid direct contact with skin .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the benzyl bromide moiety’s electrophilicity (LUMO energy ~-1.5 eV) and steric effects from the pyrrolidinone ring .

- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates. Compare activation energies (ΔG‡) for SN2 vs. SN1 pathways .

- Validation: Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. Q5. How can researchers resolve contradictions in analytical data (e.g., purity vs. NMR integration) for this compound?

Methodological Answer:

- Purity Discrepancies: Cross-validate HPLC purity (>98%) with ¹H NMR integration ratios. For example, if GC/MS indicates 97% purity but NMR shows impurities, use preparative HPLC to isolate the main compound .

- Crystallization: Recrystallize from ethanol/water to remove non-polar byproducts. Characterize crystals via X-ray diffraction (if available) .

Q. Q6. What strategies are effective for studying the environmental stability of this compound on indoor surfaces?

Methodological Answer:

- Surface Adsorption Studies: Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like glass or PVC. Compare with 3-bromobenzaldehyde (reference compound) .

- Oxidative Degradation: Expose the compound to ozone (50–100 ppb) in a controlled chamber. Analyze degradation products via GC-MS (e.g., bromophenols or pyrrolidinone derivatives) .

- Microspectroscopic Imaging: Employ ToF-SIMS or AFM-IR to map surface interactions at nanoscale resolution .

Q. Q7. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values with known inhibitors .

- Cytotoxicity Testing: Use MTT assays on human cell lines (e.g., HEK293). Dose-response curves (1–100 µM) will identify LD₅₀ values .

- Molecular Docking: Model interactions with protein active sites (e.g., COX-2) using AutoDock Vina. Prioritize compounds with docking scores ≤ -7.0 kcal/mol .

Q. Q8. What advanced techniques optimize reaction conditions for scaling up synthesis?

Methodological Answer:

- DoE (Design of Experiments): Apply Taguchi methods to test variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors .

- Flow Chemistry: Implement continuous flow reactors to improve heat transfer and reduce reaction time (residence time ~30 min) .

- In Situ Monitoring: Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.